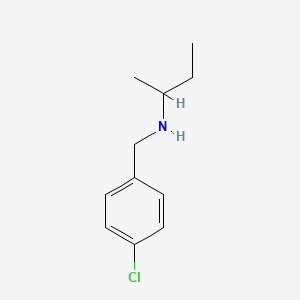

N-(4-chlorobenzyl)butan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors

Mode of Action

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in similar compounds . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-chlorobenzyl)butan-2-amine could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted density is 1026 g/cm3 , which may influence its absorption and distribution in the body. Its predicted pKa is 9.60 , which could affect its solubility and therefore its absorption and distribution.

Result of Action

Given the potential wide range of biological activities suggested by the activities of similar compounds , it’s likely that the results of its action are diverse and depend on the specific biological context.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-chlorobenzyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. In this method, a primary amine is synthesized by alkylation of ammonia using a large excess of ammonia to ensure the formation of the primary amine . The reaction typically involves the use of halogenoalkanes, which react with amines to produce the corresponding alkyl-substituted amine, releasing a halogen acid as a byproduct .

Another method involves the reduction of secondary amides using reagents such as triflic anhydride for amide activation and sodium borohydride for reduction . This method is known for its simplicity and chemoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorobenzyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenoalkanes and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenoalkanes in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of alkyl-substituted amines.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

N-(4-chlorobenzyl)butan-2-amine can be compared with other similar compounds, such as:

N-butylamine: A primary amine with the formula C4H11N, known for its use in organic synthesis.

Isopropylamine: A secondary amine with the formula C3H9N, used as a building block in the synthesis of pharmaceuticals.

tert-Butylamine: A tertiary amine with the formula C4H11N, used in the production of rubber chemicals and pharmaceuticals.

This compound is unique due to its specific substitution pattern and psychoactive properties, which distinguish it from other amines.

Actividad Biológica

N-(4-chlorobenzyl)butan-2-amine, a compound of interest in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use in treating infections.

- Antitubercular Activity : Preliminary studies indicate effectiveness against Mycobacterium tuberculosis.

- Antidiabetic Effects : Research points to its potential in regulating blood glucose levels.

- Antimalarial Properties : The compound has been evaluated for its ability to combat malaria-causing parasites.

- Anticholinesterase Activity : This suggests possible applications in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. It acts as a ligand that binds to various receptors and enzymes, modulating their activity. For instance, it may inhibit acetylcholinesterase, leading to increased acetylcholine levels, which is beneficial in neurodegenerative conditions .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 18 Escherichia coli 15 Pseudomonas aeruginosa 12 -

Antitubercular Activity :

In vitro tests demonstrated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis, indicating strong potential for tuberculosis treatment . -

Antidiabetic Effects :

A recent study showed that this compound improved insulin sensitivity in diabetic rats, highlighting its role in glucose metabolism regulation.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a predicted bioavailability rate of over 70%. Its half-life is estimated at approximately 6 hours, allowing for effective dosing regimens.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDICODYXMPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405890 |

Source

|

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46234-40-6 |

Source

|

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.